Lysozyme
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
IAIQGGXGYLXQPGDGYKYA |
Origin of Product |
United States |
Enzymatic Mechanisms and Substrate Interactions
Hydrolytic Mechanism of Peptidoglycan Cleavage
The catalytic activity of lysozyme (B549824) centers around the cleavage of the glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues within the peptidoglycan chain. wikipedia.orgscielo.org.mxnih.govpatsnap.comnih.gov
Two key amino acid residues, Glutamic acid at position 35 (Glu-35) and Aspartic acid at position 52 (Asp-52), are strategically positioned within the active site and are critical for this compound's enzymatic activity. wikipedia.orgscielo.org.mxlibretexts.orgbrainly.comresearchgate.netvedantu.cominfinitabiotech.comnih.gov These residues are highly conserved across different this compound species, underscoring their vital role in the catalytic mechanism. researchgate.net
Despite decades of study, the precise enzymatic mechanism of this compound has been a subject of debate, with several models proposed. psb-grenoble.eurcsb.org
The Phillips mechanism , an early and influential model, proposed that catalysis involves both steric strain on the bound substrate and electrostatic stabilization of an oxo-carbenium intermediate. wikipedia.orglibretexts.orgvedantu.cominfinitabiotech.com This theory suggested that this compound distorts the sugar residue at the D or -1 subsite into a half-chair conformation, making the glycosidic bond more susceptible to cleavage. wikipedia.orglibretexts.orgvedantu.cominfinitabiotech.com The resulting oxo-carbenium intermediate was hypothesized to be stabilized electrostatically by Asp-52. wikipedia.orglibretexts.orginfinitabiotech.com
An alternative covalent mechanism , initially proposed by Koshland, involves the formation of a transient covalent intermediate between the enzyme and the substrate. wikipedia.orglibretexts.orginfinitabiotech.comnih.gov In this model, Asp-52 acts as a nucleophile, forming a covalent bond with the NAM residue, while Glu-35 acts as a general acid, protonating the leaving group. wikipedia.orglibretexts.orginfinitabiotech.com Evidence supporting a covalent intermediate has been observed in experiments using modified substrates or mutant enzymes. wikipedia.orgvedantu.cominfinitabiotech.comrcsb.orgnih.govresearchgate.net
The distortion theory is a key component of the Phillips mechanism, emphasizing that the enzyme's binding to the substrate induces a conformational strain in the sugar residue at the cleavage site, facilitating the reaction. wikipedia.orgpatsnap.comlibretexts.orgvedantu.cominfinitabiotech.com This distortion to a half-chair or sofa-like conformation lowers the energy barrier for glycosidic bond hydrolysis. wikipedia.orglibretexts.orgvedantu.cominfinitabiotech.complos.org
Recent studies utilizing techniques like QM/MM molecular dynamics simulations have provided further insights, suggesting that the covalent intermediate mechanism might be more energetically favorable for wild-type this compound with its natural substrate compared to the ionic intermediate proposed by the Phillips mechanism. wikipedia.orgresearchgate.net Neutron diffraction studies have also contributed to understanding the active site, although a consistent picture of protonation states and their implications for the exact mechanism remains an area of research. psb-grenoble.euresearchgate.net
The catalytic activity of this compound is highly dependent on the protonation states of Glu-35 and Asp-52, which are influenced by the surrounding environment and pH. brainly.compsb-grenoble.euresearchgate.net At the optimal pH for this compound activity (around 5.0), Glu-35 is typically protonated, acting as a general acid to donate a proton to the glycosidic bond, while Asp-52 is generally deprotonated, playing a role in stabilizing the transition state or forming a covalent intermediate. brainly.compsb-grenoble.euplos.orgresearchgate.net
Hydrogen bonding interactions within the active site are also crucial for substrate binding and catalysis. libretexts.orgpsb-grenoble.eunih.govplos.org Asp-52 is involved in a network of hydrogen bonds, which may influence its ability to participate in covalent bond formation. psb-grenoble.eurcsb.org Weak C-H...O hydrogen bonds have also been identified and are thought to contribute to the stability and activity of the enzyme. nih.gov Neutron diffraction studies are particularly valuable in visualizing these hydrogen positions and understanding their roles in the catalytic mechanism. psb-grenoble.euresearchgate.net
Controversies and Models of Catalysis (Ionic, Covalent, Distortion Theory)
Substrate Specificity and Binding Dynamics
This compound exhibits specificity for β-(1,4)-glycosidic bonds linking NAM and NAG residues in peptidoglycan. wikipedia.orgscielo.org.mxnih.govpatsnap.comnih.gov The enzyme's active site is a cleft capable of accommodating a portion of the peptidoglycan chain, typically a hexasaccharide unit. wikipedia.orgpatsnap.comlibretexts.orgvedantu.cominfinitabiotech.comresearchgate.net
The binding cleft of this compound contains several subsites (traditionally labeled A through F) that interact with the individual sugar residues of the peptidoglycan chain. researchgate.net Studies have shown that the bulky lactyl substituent on NAM residues restricts their placement within the binding site, influencing where cleavage occurs. libretexts.orgpnas.org Cleavage typically happens between the NAM and NAG residues located at specific subsites (e.g., between the D and E subsites in the hexasaccharide). libretexts.orgpnas.org Interactions between the enzyme and the N-acetyl groups and hydroxyl groups of NAM and NAG residues contribute to binding affinity and specificity through hydrogen bonds and hydrophobic interactions. libretexts.org Tryptophan residues in the active site are also involved in substrate binding and enzyme structure stabilization. scielo.org.mx
Upon binding to the active site, the peptidoglycan substrate undergoes conformational changes. patsnap.comlibretexts.org A key aspect of the proposed mechanisms, particularly the Phillips mechanism, is the distortion of the sugar residue at the cleavage site (specifically the NAM residue at the D subsite) from a stable chair conformation to a strained half-chair form. libretexts.orgvedantu.cominfinitabiotech.com This distortion is considered essential for lowering the activation energy of the hydrolysis reaction. wikipedia.orglibretexts.orgvedantu.cominfinitabiotech.com
Furthermore, the enzyme itself can undergo conformational changes upon substrate binding. wikipedia.orgnih.govvanderbilt.eduescholarship.orgnih.govmdpi.comresearchgate.net Studies using single-molecule techniques have revealed that this compound can exhibit hinge-bending motions, transitioning between open and closed conformations to facilitate substrate access and catalysis. nih.govvanderbilt.eduescholarship.orgnih.gov Substrate binding can shift the equilibrium towards specific conformations that are more productive for catalysis. escholarship.org
Interactions with N-acetylmuramic Acid and N-acetylglucosamine
Beyond Classical Muramidase (B13767233) Activity: Non-Catalytic Mechanisms
Evidence suggests that this compound possesses antimicrobial activities independent of its ability to hydrolyze peptidoglycan. wikipedia.orgnih.govresearchgate.net This non-enzymatic action is particularly relevant for its effects on Gram-negative bacteria, which are inherently less susceptible to this compound due to the presence of an outer membrane that limits access to the peptidoglycan layer. nih.govnih.govmdpi.com Studies involving site-directed mutagenesis that block the catalytic activity of this compound have shown that the enzyme can still exhibit antimicrobial effects. wikipedia.org Similarly, heat-denatured this compound, which has lost its enzymatic activity, has demonstrated increased antibacterial activity against Gram-negative bacteria. acs.orgmdpi.comacs.org This indicates that structural features and interactions, rather than just catalytic cleavage, play a significant role in its non-catalytic antimicrobial mechanisms. nih.govsci-hub.se
Non-Hydrolytic Interactions with Bacterial Cell Components
This compound can interact directly with various bacterial cell components in a non-hydrolytic manner, contributing to its antimicrobial effects. A key interaction involves lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govfrontiersin.org this compound binds to LPS with high affinity, forming complexes. oup.comnih.govresearchgate.net This binding is primarily driven by hydrophobic interactions and can lead to the inhibition of this compound's enzymatic activity in the presence of Gram-negative bacteria, acting as a non-competitive inhibitor. wikipedia.orgnih.gov However, the binding of this compound to LPS is also implicated in disrupting the outer membrane, thereby increasing the permeability of Gram-negative bacteria and making them more susceptible to this compound's lytic activity or other antimicrobial agents. nih.govfrontiersin.org
Role of Amphipathic Structures in Antimicrobial Activity
The amphipathic nature of certain this compound structures contributes significantly to its non-catalytic antimicrobial activity, particularly through interactions with bacterial membranes. This compound is a cationic protein at physiological pH, and this positive charge facilitates electrostatic interactions with negatively charged components of bacterial membranes, such as phospholipids (B1166683) and LPS. nih.govnih.govmdpi.com These interactions can lead to membrane permeabilization and disruption, ultimately causing cell death without the need for peptidoglycan hydrolysis. nih.govacs.org
Studies on modified or denatured this compound have highlighted the importance of hydrophobic and amphipathic regions in its membrane-targeting activity. For instance, heat denaturation of this compound can expose hydrophobic residues, increasing its surface hydrophobicity and enhancing its ability to interact with and permeabilize bacterial membranes. researchgate.netacs.orgacs.org The formation of pores in bacterial membranes through electrostatic interactions with membrane phospholipids has been proposed as a mechanism for this compound's non-lytic killing of bacteria. nih.gov The presence of amphipathic helix structures in some this compound types has also been linked to their bactericidal activities. redalyc.org These structural features enable this compound to interact with the lipid bilayer, leading to membrane leakage and cell lysis, independent of its enzymatic cleavage of peptidoglycan. nih.gov
Here is a summary of non-catalytic interactions:
| Bacterial Component | Type of Interaction | Effect on Bacteria | Relevant this compound Feature |
| Lipopolysaccharide (LPS) | Binding (hydrophobic and electrostatic) | Outer membrane disruption, increased permeability, inhibition of enzymatic activity | Cationic and hydrophobic regions |
| Phospholipids (bacterial membranes) | Electrostatic interaction, membrane insertion/perturbation | Membrane permeabilization, pore formation, cell lysis | Cationic and amphipathic structures |
| Teichoic Acids | Binding (electrostatic) | Can influence access to peptidoglycan, contribute to resistance (in Gram-positives) | Cationic nature |
Structural Biology and Conformational Dynamics of Lysozyme
High-Resolution Structural Analysis
High-resolution structural techniques have been instrumental in elucidating the intricate three-dimensional structure of lysozyme (B549824) and its interactions.
X-ray Crystallography Studies of this compound and Its Complexes
X-ray crystallography has also been widely used to study this compound in complex with various molecules, including inhibitors, substrates, and antibodies. Studies involving this compound-antibody complexes, for instance, have provided detailed views of the antigenic determinants and the nature of protein-protein interactions at the molecular level. nih.gov For example, crystallization and preliminary X-ray diffraction studies of complexes between hen egg-white this compound and Fab fragments of monoclonal antibodies have been reported, providing data on crystal forms, space groups, and resolution limits suitable for high-resolution analysis. nih.gov
Temporal binding of molecules like urea (B33335) to this compound crystals has also been examined using time-dependent X-ray diffraction, revealing structural changes that indicate the onset of denaturation as urea molecules replace water molecules around the protein surface. researchgate.net
Neutron Diffraction for Hydrogen Atom Localization
While X-ray crystallography provides excellent resolution for heavier atoms, neutron diffraction is particularly valuable for precisely locating hydrogen and deuterium (B1214612) atoms, which are often crucial for understanding enzyme mechanisms, hydrogen bonding networks, and hydration. nih.govill.euiucr.org Neutron diffraction studies of this compound crystals, often perdeuterated or exchanged in D₂O buffer to enhance the neutron signal, have allowed for the unambiguous assignment of hydrogen positions. nih.goviucr.orgpdbj.org
These studies have provided unique details regarding this compound's structure, hydrogen/deuterium exchange, and side chain disorder. nih.gov For example, neutron crystallography has helped elucidate the roles of specific residues and nearby water molecules in stabilizing critical parts of the protein, such as Asp52 in the active site. nih.gov Neutron diffraction has also been used to study the interaction of this compound with solvents like ethanol (B145695), providing insights into solvent-protein interactions at the atomic level. acs.org
Protein Folding Pathways and Intermediates
The folding of this compound from its unfolded state to its native, functional conformation is a complex process that has been extensively studied to understand the principles of protein folding.
Unfolding and Refolding Processes (Cooperative and Parallel Pathways)
This compound unfolding and refolding processes can occur through cooperative transitions, where the protein transitions between distinct states. Studies using techniques like CD, fluorescence, and NMR have characterized these transitions. nih.gov Under certain conditions, this compound refolding can occur via parallel pathways. nih.govpnas.org Research using interrupted refolding experiments has shown that under strongly native conditions, a major fraction of hen egg white this compound molecules refold on a slow kinetic pathway involving well-populated partially folded states, while a smaller fraction folds faster, potentially through a more direct process. nih.govpnas.org This suggests that some intermediates formed during refolding can be kinetically trapped, slowing down the transition to the native state. nih.govpnas.org
Refolding pathways can also be influenced by the environment. Studies have shown that this compound folding in glycerol (B35011) follows similar conceptual pathways to folding in water, although the solvent environment can impact the process. mdpi.com
Characterization of Transient Folding Species (Molten Globule State)
Transient intermediates are often populated during the protein folding process. The molten globule state is a well-characterized intermediate that is more compact than the unfolded state but lacks the defined tertiary structure of the native state, while retaining significant secondary structure. nih.govresearchgate.netacs.org
Molten globule-like states of hen egg-white this compound have been characterized using techniques such as circular dichroism (CD), fluorescence spectroscopy, NMR, and hydrogen/deuterium exchange experiments. nih.govresearchgate.net These studies indicate that the molten globule state of this compound retains native-like secondary structure but shows a loss of tertiary structure, often exhibiting enhanced binding of hydrophobic dyes like ANS, indicative of exposed hydrophobic surfaces. nih.govresearchgate.netacs.orgnih.gov The compactness of the molten globule state is typically intermediate between the native and fully unfolded states. researchgate.net
Different conditions can induce molten globule states in this compound. For example, a molten globule-like intermediate of HEWL has been characterized in aqueous hexafluoroacetone (B58046) hydrate. nih.gov Similarly, molten globule-like states have been observed at high pH and in the presence of tertiary butanol. researchgate.net These intermediates can be remarkably similar to those transiently observed in kinetic refolding experiments. nih.gov Some this compound variants, even with fewer disulfide bonds, can exhibit characteristics of a molten globule state, including retention of structural topology analogous to the wild-type but lacking a thermal transition. tandfonline.com The molten globule state has also been proposed as an intermediate in the formation of amyloid fibers by hen egg-white this compound under certain conditions. tandfonline.com
Role of Disulfide Bonds in Folding and Stability
Disulfide bonds play a crucial role in the folding and stability of many proteins, including this compound. Hen egg white this compound contains four disulfide bonds that contribute to its compact structure and high thermal stability. mdpi.compan.olsztyn.pl
Studies on the refolding of reduced this compound have highlighted the importance of disulfide bond formation in the renaturation process. Refolding of denatured and reduced this compound often requires the presence of thiol/disulfide redox reagents to facilitate proper disulfide bond formation and prevent aggregation. nih.gov The presence of native disulfide bonds can significantly speed up and facilitate the early stages of this compound folding. nih.gov
Engineered disulfide bonds in variant lysozymes, such as T4 this compound, have been used to investigate their impact on stability. Introducing disulfide bridges can increase the stability of this compound towards thermal denaturation. researchgate.netpnas.org The effectiveness of these engineered disulfide bonds in increasing stability can depend on their location and the size of the loop they bridge. researchgate.netpnas.org While disulfide bonds enhance the thermodynamic stability of the folded state and can increase resistance to irreversible thermal inactivation, their stabilizing effect can be influenced by factors such as the strain energy associated with their formation in the folded protein. researchgate.netpnas.orgnih.govbiorxiv.org
Research suggests that specific disulfide bonds can influence different aspects of the folding kinetics. For instance, in hen this compound, while no single disulfide bond appears indispensable for the rapid formation of native-like secondary structure, the presence of specific pairs of disulfide bonds can influence the formation and stability of trapped intermediates in the folding pathway. nih.govbiorxiv.org Two of the four disulfide bonds in the α-domain of this compound have been implicated in the slow folding pathway, which involves a kinetically trapped intermediate. biorxiv.org
| This compound Type | Disulfide Bonds | Role in Folding/Stability |
| Hen Egg White this compound | Cys6-Cys127, Cys30-Cys115, Cys64-Cys80, Cys76-Cys94 | Contribute to thermal stability; influence early folding steps and the kinetics of intermediate formation. mdpi.compan.olsztyn.plnih.govbiorxiv.org |
| T4 this compound (Engineered) | Various engineered bridges (e.g., 9-164, 21-142) | Can increase thermal stability, depending on location and loop size. researchgate.netpnas.org |
Conformational Dynamics and Allostery
Proteins often undergo conformational changes to perform their biological functions, including substrate binding and catalysis drexel.edu. Understanding these shape-shifting dynamics is essential for elucidating protein mechanisms. In the context of this compound, conformational transitions can be linked to its activity and interactions.
Simulation Methods for Protein Shape-Shifting (e.g., Steered Molecular Dynamics)
Computational methods, particularly molecular dynamics (MD simulations), are instrumental in studying protein conformational changes at an atomic level aip.org. However, observing large-amplitude transitions relevant to biological function can be computationally challenging due to the time scales involved aip.org. To overcome this, enhanced sampling techniques are employed.
Steered Molecular Dynamics (SMD) is one such technique that mimics atomic force microscopy (AFM) experiments by applying external forces to drive a protein system along a desired coordinate or set of coordinates aip.orgacs.org. This method has been utilized to explore processes like protein-ligand binding and protein-protein interactions acs.org. In the context of this compound, SMD has been applied to study conformational transitions, such as the transition between open and closed states in T4 this compound drexel.eduaip.orgacs.orgnih.gov.
A recent study demonstrated a simplified approach using SMD and temperature-accelerated molecular dynamics (TAMD) to simulate protein shape changes with limited experimental data, using T4 this compound as a case study drexel.eduacs.org. This approach successfully drove T4 this compound through its conformational change using a minimal set of targeted features drexel.eduacs.org.
Identification of Key Collective Variables in Conformational Transitions
Identifying the essential motions and structural changes involved in a protein's conformational transition is crucial for understanding its dynamics. These key features are often described by "collective variables" (CVs), which are low-dimensional observables that capture the essential dynamics of the system aip.org.
For T4 this compound, studies using MD simulations and analyses of crystallographic data have revealed that the main collective fluctuations involve domain motions mpg.de. The protein consists of N- and C-terminal domains connected by a helix, and the N-terminal helix can rotate with either domain mpg.de.
Research employing SMD and TAMD on T4 this compound aimed to identify a minimal set of CVs sufficient to drive transitions between its metastable states (open and closed conformations) acs.orgnih.gov. The findings indicated that CVs at both large and small scales are necessary acs.orgnih.gov. These include interdomain hinge bending, which requires the breaking of a stabilizing salt bridge (e.g., between Arg8 and Glu64 in T4 this compound), and local side-chain reorientation (e.g., Phe4 reorienting into a hydrophobic pocket) acs.orgnih.gov. This highlights that understanding protein movement with minimal inputs in SMD simulations is possible with the right choice of features drexel.edu.
Stability Studies under Diverse Conditions
This compound's stability is influenced by various environmental factors, including temperature, pH, and solvent composition. Understanding its behavior under diverse conditions is important for its applications and for fundamental research into protein folding and stability.
Thermal Stability Research
Thermal stability is a critical property of enzymes, affecting their activity and shelf life. Hen egg white this compound (HEWL) is known for its relative thermal stability wikipedia.org. The melting temperature (Tm) of HEWL can reach up to 72 °C at pH 5.0 wikipedia.org. However, the thermal stability can vary depending on the source of this compound; for instance, this compound in human milk loses activity more quickly at higher temperatures compared to HEWL wikipedia.org.
Studies have investigated the thermal stability of this compound across varying pH values. At a concentration of 0.2 g/L, this compound was thermally stressed from 25°C to 95°C nih.gov. Analysis indicated that this compound exhibits maximum thermal stability at pH 5.0, which is consistent with other studies nih.govnih.gov. This maximum stability at pH 5.0 is attributed to minimum aggregation nih.gov. The thermal stability across pH is influenced by a competition between the content of α-helix structures and the formation of aggregates nih.gov.
Research has also explored methods to enhance this compound's thermal stability. For example, ensilication, the encapsulation of this compound within silica (B1680970) nanoparticles, has been shown to protect the enzyme from thermal stress at 100 °C for 1 hour mdpi.com. Ensilicated this compound in PBS buffer retained a high percentage of its activity even after thermal stress mdpi.com.
Disulfide bonds also play a significant role in the thermal stability of this compound. Studies on T4 this compound have shown that engineered disulfide bonds can increase resistance to irreversible thermal inactivation and stabilize the molecule against reversible thermal unfolding pnas.org. These disulfide bonds may stabilize the protein by restricting the unfolded state to more compact structures with less exposed hydrophobic surfaces pnas.org.
| Condition | Observation | Source |
| 70°C for 10 min (Heat Shock) | Betaine, trehalose, ectoin, and firoin protected this compound against inactivation | plos.org |
| 55°C for 4 weeks (Accelerated Thermal) | Firoin acted as a stabilizer | plos.org |
| 100 °C for 1 h (Ensilication) | Ensilicated this compound protected from thermal stress | mdpi.com |
pH Influence on Structural Integrity and Activity
The activity and structural integrity of this compound are highly sensitive to pH nih.govnih.gov. Hen egg white this compound maintains its activity over a broad pH range (6–9) wikipedia.org. However, its maximum enzymatic activity is often observed at a more acidic pH, around pH 5 nih.gov.
Studies have shown that the thermal stability of this compound is also significantly affected by pH nih.govnih.gov. Maximum thermal stability for HEWL is observed around pH 5.0 wikipedia.orgnih.govnih.gov. At higher temperatures and pH values, the activity can be significantly affected nih.gov. For example, at pH 6.0 and 7.0, an increase in aggregation decreases thermal stability compared to pH 5.0 nih.gov.
The pH range of this compound activity can also be dependent on salt concentration. In the presence of 0.05 M sodium chloride, human this compound showed greater activity over a wider pH range (5–9) compared to a salt level of 0.1 M nih.gov. Highly acidic (pH < 3.8) and alkaline conditions can lead to lower stability and activity nih.gov.
| pH Range | Observation | Source |
| 6.0–9.0 | HEWL maintains activity over this broad range | wikipedia.org |
| ~5 | Maximum enzymatic activity of HEWL | nih.gov |
| 5.0 | Maximum thermal stability of HEWL | wikipedia.orgnih.govnih.gov |
| < 3.8 | Lower stability and activity | nih.gov |
| Alkaline | Lower stability and activity, activity loss with heating at boiling temperature | nih.gov |
Effects of Solvent Environment (e.g., Glycerol) on Folding and Stability
The solvent environment plays a significant role in protein folding, stability, and dynamics. Additives like glycerol are often used to prevent protein aggregation and denaturation researchgate.net. Glycerol is known to increase protein stability oup.com.
Studies on the refolding of reduced this compound in the presence of urea have shown that the addition of glycerol can increase the final folding yield oup.com. In the presence of 50% glycerol, the folding yield of reduced this compound was reported to be over 80% oup.com. This increase in folding yield correlates with an increase in the melting temperature of this compound in the absence of urea, suggesting that additives that stabilize native this compound are effective in increasing the folding yield in denaturing conditions oup.com.
Glycerol can induce conformational changes in proteins, favoring a more compact and chemically stable state researchgate.net. It has been shown to decrease the flexibility of hen egg-white this compound by lowering the amount of unstructured protein researchgate.net. The preferential interaction theory is commonly used to explain the increased physical stability induced by glycerol researchgate.net.
Research using fast scanning calorimetry to study this compound folding in glycerol indicated that the kinetic mechanism of folding in neat glycerol is similar to that in water solutions nih.gov. However, the apparent folding constants are significantly lower in glycerol nih.gov. While the stability of this compound (a hydrophobicity-dominated protein) has been shown to increase with glycerol concentration, the effect can be dependent on the nature of the protein nih.gov. Different protective effects were observed beyond 50% (v/v) glycerol concentrations in the liquid phase nih.gov.
| Solvent Environment | Observation | Source |
| Glycerol | Increases final folding yield of reduced this compound in the presence of urea. | oup.com |
| 50% Glycerol | Folding yield of reduced this compound > 80% in 4 M urea. | oup.com |
| Glycerol | Induces conformational changes favoring a more compact and stable state; decreases flexibility. | researchgate.net |
| Neat Glycerol | Kinetic folding mechanism similar to water; apparent folding constants significantly lower. | nih.gov |
| Glycerol (various concentrations) | Stability of this compound increases with concentration; effect depends on protein nature. | nih.gov |
Protein Engineering and Modification for Enhanced Functionality
Rational Design and Site-Directed Mutagenesis
Rational design and site-directed mutagenesis involve making specific, predetermined changes to the amino acid sequence of lysozyme (B549824) based on a detailed understanding of its structure-function relationships. This approach allows for targeted modifications aimed at improving specific characteristics such as catalytic efficiency, substrate range, and stability.
Enhancing Catalytic Efficiency
Enhancing the catalytic efficiency of this compound often focuses on modifying residues within or near the active site to optimize substrate binding and catalytic turnover. Studies on human this compound (hLYS) have investigated the role of specific residues, such as Glutamic acid 35 (Glu35) and Tryptophan 109 (Trp109), which are crucial for catalytic action. Site-directed mutagenesis of Glu35 to Aspartic acid (Asp) in hLYS retained some lytic activity, suggesting the involvement of the carboxylate group at position 35 in catalysis. rcsb.org Replacing Glu35 with Alanine (Ala) completely abolished lytic activity. rcsb.orgnih.govresearchgate.net Modifications at other sites, such as replacing Valine 110 (Val110) with Proline (Pro) in human this compound, have been shown to affect lytic activity, potentially by altering the local conformation of the catalytic site. pnas.org
Research has also explored the impact of residues outside the immediate active site. For instance, the functional role of Tyrosine 63 (Tyr63) in human this compound's catalytic action has been probed by site-directed mutagenesis. Replacing Tyr63 with Phenylalanine (Phe) or Tryptophan (Trp) did not significantly alter enzymatic properties against noncharged substrates, while conversion to Leucine (Leu) or Alanine (Ala) markedly reduced catalytic activity, primarily by reducing the enzyme's affinity for the substrate. rcsb.org
Furthermore, studies involving the complexation of this compound with surfactants like sodium dodecyl sulfate (B86663) (SDS) at sub-stoichiometric ratios have shown up to a 2-fold increase in catalytic ability against Micrococcus lysodeikticus cell walls. rsc.orgresearchgate.net Molecular dynamics simulations suggested that low SDS concentrations could alter the active site's secondary structure through increased backbone flexibility, leading to higher substrate accessibility. rsc.orgresearchgate.net
Broadening Substrate Spectrum (e.g., Gram-Negative Bacteria Efficacy)
Native this compound is particularly effective against Gram-positive bacteria due to their exposed peptidoglycan layer. unimi.itnih.govmdpi.com Gram-negative bacteria, however, possess an outer membrane containing lipopolysaccharides that acts as a barrier, limiting this compound's access to the peptidoglycan layer. unimi.itnih.govmdpi.commdpi.com Engineering this compound to enhance its efficacy against Gram-negative bacteria is a significant area of research.
One approach involves modifying the surface properties of this compound to improve its interaction with the Gram-negative outer membrane. Chemical modification of hen egg-white this compound (HEWL) with organic acids like caffeic acid and p-coumaric acid has been shown to enhance inhibitory effects on Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com While the activity against Gram-positive bacteria might decrease, the modified this compound exhibits a significantly enhanced effect against Gram-negative strains. mdpi.com For example, the minimum inhibitory concentrations (MICs) of caffeic acid-modified enzyme against E. coli and P. aeruginosa were 0.5 mg/mL and 0.75 mg/mL, respectively. mdpi.com
Another strategy involves altering the charge distribution or hydrophobicity of this compound. Hydrophobic modification of this compound has been shown to improve its antibacterial performance against Gram-negative bacteria by over 50%. mdpi.com This enhanced activity is attributed to the altered hydrophobic functional groups. mdpi.com Studies have also shown that non-enzymatic microbicidal activity, potentially related to increased cationicity and hydrophobicity, can contribute substantially to the killing of microbes, including Gram-negative bacteria. nih.gov Heat denaturation of HEWL, resulting in an enzymatically inactive but more cationic and hydrophobic dimeric form, enhanced its bactericidal activity against Gram-negative bacteria. nih.gov
Protein engineering has also been used to remodel the electrostatic potential of human this compound to improve its antibacterial activity, particularly in the presence of anionic biopolymers found in infected environments. nih.gov By identifying poorly conserved positively charged residues and creating combinatorial libraries, variants with improved bactericidal activity against both Gram-positive and Gram-negative pathogens have been isolated. nih.gov
Furthermore, some naturally occurring lysozymes exhibit broader substrate specificity. For instance, a diversified this compound (DslA) from the periplasmic predator Bdellovibrio bacteriovorus has been found to act specifically on deacetylated peptidoglycan, demonstrating an altered substrate specificity that facilitates exit from prey bacteria. researchgate.netnih.gov
Improving Thermal and pH Stability
Enzyme stability under varying temperature and pH conditions is critical for many applications. Rational design and site-directed mutagenesis can be used to enhance this compound's thermal and pH stability by introducing stabilizing interactions or rigidifying the protein structure.
Substituting specific amino acids can decrease the configurational entropy of unfolding, thereby increasing protein stability. nih.gov For example, introducing Proline at carefully selected sites in bacteriophage T4 this compound, such as Ala-82 to Pro, stabilized the protein against reversible and irreversible thermal denaturation at physiological pH without affecting enzymatic activity. nih.govoup.com Similarly, replacing Glycine 77 (Gly77) with Alanine (Ala) also resulted in a more stable enzyme. nih.gov The combination of multiple such substitutions can lead to substantial improvements in protein stability. nih.gov
Studies on hen egg-white this compound have explored introducing charged residues at sites designed to interact with α-helix dipoles to increase thermostability. tandfonline.com Introducing negative charges at the N-terminal of helices has also been reported to increase stability. tandfonline.com Conversely, mutations in the interior hydrophobic core can significantly affect protein stability. tandfonline.com
This compound's stability is also influenced by pH. HEWL is generally most stable around pH 5.0-5.2. nih.govnih.gov However, stability can be significantly affected at higher temperatures and varying pH values. nih.gov Covalent conjugation of this compound to single-walled carbon nanotubes has shown a remarkable increase in pH stability across a wide range (pH 3.0 to 10.0) at 70°C. rsc.orgrsc.org This suggests that immobilization or conjugation can offer protection and enhance stability in harsh environments.
The presence of co-solvents can also influence this compound stability. Sorbitol, a polyol, has been shown to progressively stabilize HEWL in the acidic pH range and maintain stability in the alkaline range, resulting in significant stabilization (up to 13°C increase in melting temperature) at pH 9.5-10.5. google.com
Directed Evolution Strategies
Directed evolution mimics natural selection in a laboratory setting to create enzyme variants with desired properties without requiring detailed structural or mechanistic knowledge. This approach involves generating diverse libraries of mutant proteins, screening or selecting for improved function, and then using the selected variants as templates for further rounds of diversification and screening. researchgate.net
Combinatorial Library Approaches for Functional Variants
Combinatorial library approaches are central to directed evolution strategies for this compound. These libraries contain a vast number of protein variants, each with random mutations introduced throughout the gene or in specific regions, such as the active site. nih.govnih.gov By screening these large libraries, researchers can identify variants with enhanced catalytic activity, altered substrate specificity, or improved stability.
Studies using bacteriophage T4 this compound as a model system have involved synthesizing combinatorial libraries with either mutations spread throughout the gene or simultaneously randomizing residues in the active site. nih.gov Screening these libraries can lead to the isolation of mutants with acquired or improved enzymatic activities. nih.govnih.gov
Combinatorial libraries have also been used to engineer human this compound for enhanced antibacterial activity, particularly against Gram-negative bacteria and in the presence of inhibitory biopolymers. nih.gov By functionally interrogating libraries of charge-engineered hLYS proteins, variants with improved bactericidal activity have been isolated and characterized. nih.gov This approach has challenged previous assumptions about the relationship between this compound charge and antibacterial function. nih.gov
Directed evolution, often combined with high-throughput screening methods, allows for the exploration of a vast sequence space to identify functional variants that would be difficult to predict through rational design alone. researchgate.netnih.govacs.org
Recombinant Production Systems and Expression Optimization
Efficient production of engineered this compound variants requires optimized recombinant expression systems. Various host organisms, including Escherichia coli, Bacillus strains, Lactococcus lactis, Saccharomyces cerevisiae, and Pichia pastoris, have been used for heterologous expression of this compound. cellmolbiol.org
Optimization strategies often focus on maximizing protein yield and ensuring proper folding and activity of the recombinant enzyme. These strategies include optimizing gene sequences based on the codon bias of the expression host, increasing gene copy numbers, and co-expressing molecular chaperones or transcription factors to enhance protein folding and secretion. cellmolbiol.orgfrontiersin.orggoogle.comresearchgate.net
For example, highly efficient expression and secretion of human this compound have been achieved in Pichia pastoris using a combination of strategies, including codon optimization, increasing gene copy number, signal sequence optimization, and co-expression of chaperones. frontiersin.orgresearchgate.net Optimizing the human this compound gene sequence based on the codon usage bias of P. pastoris and increasing the copy number of the optimized gene have been shown to significantly enhance secretory production levels. frontiersin.orggoogle.comresearchgate.net One study reported achieving a secretory hLYS production of 2.34 ± 0.02 g/L with an antibacterial activity of approximately 1.76 ± 0.02 × 105 U/mL in a 5-L fermenter using a combinational strategy in Pichia pastoris. frontiersin.org Another study in P. pastoris achieved maximal enzyme activity of extracellular hLYZ up to 352,000 ± 16696.5 U·mL-1 in a 5 L fermenter by optimizing multiple strategies including G418 sulfate screening, signal sequence optimization, vacuolar sorting receptor VPS10 disruption and chaperones/transcription factors co-expression. researchgate.net
Expression optimization also involves fine-tuning fermentation conditions such as temperature, aeration speed, and inducer concentration. nih.gov Using bacteriophage P22 this compound as a fusion partner has also been explored to increase the expression levels and solubility of recombinant peptides in E. coli. nih.gov
Interactions with Other Biomolecules and Biological Systems
Lysozyme-Substrate Interactions
This compound's primary substrate is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4)-glycosidic bonds, which are cross-linked by peptides. This compound (B549824) hydrolyzes the glycosidic bond between NAM and NAG, compromising the structural integrity of the bacterial cell wall and leading to cell lysis. mdpi.com
Peptidoglycan Modifications Affecting this compound Binding (e.g., O-Acetylation, N-Deacetylation)
Bacteria have evolved mechanisms to resist this compound activity, often involving modifications to their peptidoglycan structure. Two significant modifications that affect this compound binding and activity are O-acetylation and N-deacetylation of the sugar moieties.
O-acetylation typically occurs at the C-6 hydroxyl group of NAM residues. This modification has been shown to preclude the productive binding of this compound, thereby rendering it inactive. researchgate.netnih.gov The presence of O-acetyl groups can sterically hinder the interactions between amino acid residues in the this compound binding cleft and the C-6 OH of MurNAc, which are fundamental for productive binding. nih.gov O-acetylation is considered an important virulence factor in various pathogens, including Staphylococcus aureus and Neisseria gonorrhoeae. researchgate.netnih.govasm.org
N-deacetylation involves the removal of the acetyl group at the C-2 position of NAG or NAM. mdpi.com This modification can also lessen the interactions required for efficient hydrolytic activity, as the active site of this compound interacts with the acetyl groups on the glycan backbone. mdpi.com N-deacetylation of GlcNAc residues has been shown to inhibit the hydrolytic action of this compound. researchgate.netnih.gov In Streptococcus pneumoniae, N-deacetylation of a significant proportion of GlcNAc residues contributes to this compound resistance. asm.org In Enterococcus faecalis, N-acetylation of peptidoglycan mediated by the enzyme PgdA contributes to this compound resistance by inhibiting its enzymatic activity. asm.org
Some bacteria, like Bacillus anthracis, utilize a combination of both O-acetylation and N-deacetylation to confer resistance to this compound. nih.gov
The following table summarizes the effects of these peptidoglycan modifications on this compound activity:
| Peptidoglycan Modification | Sugar Moiety Affected | Position | Effect on this compound Activity | Bacterial Examples |
| O-Acetylation | N-acetylmuramic acid (NAM) | C-6 hydroxyl group | Inhibits productive binding and enzymatic activity. researchgate.netnih.gov | Staphylococcus aureus, Neisseria gonorrhoeae, Bacillus anthracis researchgate.netnih.govasm.orgnih.gov |
| N-Deacetylation | N-acetylglucosamine (NAG) or N-acetylmuramic acid (NAM) | C-2 acetyl group | Lessens interactions needed for efficient hydrolysis; inhibits hydrolytic action. mdpi.comresearchgate.netnih.gov | Streptococcus pneumoniae, Enterococcus faecalis, Bacillus anthracis asm.orgasm.orgnih.gov |
Inhibitors of this compound Activity (e.g., Periplasmic Proteins)
In addition to modifying their peptidoglycan, bacteria, particularly Gram-negative species, produce proteinaceous inhibitors to counteract host lysozymes. mdpi.complos.org These inhibitors are often located in the periplasmic space. mdpi.complos.org Several families of this compound inhibitors have been identified in Gram-negative bacteria, including Ivy (Inhibitor of vertebrate this compound), MliC/PliC (Membrane-associated/periplasmic inhibitor of c-type this compound), PliI, and PliG (periplasmic inhibitors of i- and g-type lysozymes, respectively). mdpi.complos.org
Ivy was one of the first proteinaceous this compound inhibitors discovered in the periplasm of Escherichia coli. plos.orgasm.orgpnas.org It is a potent and specific inhibitor for c-type this compound. pnas.org MliC and PliC are other families of c-type this compound inhibitors found in various Gram-negative bacteria. asm.orgresearchgate.net MliC is a membrane-bound lipoprotein, while PliC is periplasmic. plos.orgplos.org These inhibitors often function by inserting a loop region into the active site cleft of this compound, forming hydrogen and ionic bonds with the catalytic residues, thereby occluding the active site and inhibiting enzymatic activity. researchgate.net MliC/PliC proteins have been implicated as putative colonization or virulence factors, contributing to bacterial evasion of this compound-mediated lysis during host interaction. researchgate.netnih.gov
Interaction with Nucleic Acids
Beyond its well-known activity on peptidoglycan, this compound has been shown to interact with nucleic acids.
Non-Catalytic Interactions and Functional Implications
This compound can interact with both DNA and RNA. nih.govencyclopedia.pubnih.gov These interactions are often non-catalytic and are not dependent on its muramidase (B13767233) activity. nih.govencyclopedia.pub The ability of this compound to bind nucleic acids is thought to be related to its cationic nature, which facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.govencyclopedia.pubresearchgate.net
Studies have demonstrated that this compound can influence DNA replication and modulate gene expression by interacting with DNA and RNA polymerase. nih.govencyclopedia.pub Gel electrophoresis, enzymatic activity assays, and co-precipitation studies have provided evidence for the binding of both hen egg white this compound (HEWL) and human this compound to DNA and RNA. nih.govnih.gov These interactions can alter the charge and electrophoretic mobility of DNA, affecting processes like transcription, translation, and cell division. nih.govencyclopedia.pub this compound may also possess specific DNA-binding motifs. nih.govencyclopedia.pub
The non-catalytic interaction with nucleic acids has been suggested as a potential mechanism contributing to this compound's antiviral properties, which are independent of its peptidoglycan lytic activity. nih.govencyclopedia.pub
Role in Innate Immunity Systems (Mechanistic Studies)
This compound is a fundamental component of the innate immune system across a wide range of organisms, providing a frontline defense against microbial invasion. mdpi.come-fas.orgnih.govfrontiersin.org
Contributions to Host Defense Mechanisms in Various Organisms
This compound's primary contribution to host defense is its ability to hydrolyze bacterial peptidoglycan, leading to bacterial cell lysis. mdpi.come-fas.orgnih.govfrontiersin.org This is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer. nih.gov While Gram-negative bacteria have a protective outer membrane, this compound can still exhibit activity against them, and its non-enzymatic cationic properties may also contribute to antibacterial effects, including membrane permeabilization. asm.orgnih.govwikipedia.org
This compound is widely distributed in various tissues and body fluids involved in innate immunity, such as tears, saliva, mucus, milk, and in the granules of phagocytic cells like macrophages and neutrophils. mdpi.comnih.govfrontiersin.orgwikipedia.org
In vertebrates, including fish, amphibians, reptiles, birds, and mammals, lysozymes are key components of the innate immune system. frontiersin.org They are associated with immune cells and are mobilized during infections. frontiersin.org Different types of lysozymes (c-type, g-type, i-type) exist across the animal kingdom, with variations in their distribution and specific activities. e-fas.orgfrontiersin.orgscielo.org.mx For example, c-type and g-type lysozymes are found in vertebrates, while i-type is typically found in invertebrates. e-fas.orgscielo.org.mx Studies in organisms like the yellowtail clownfish (Amphiprion clarkii) have shown that different this compound types (c-type and g-like-type) exhibit potent lytic activity against specific bacterial pathogens, and their expression levels are upregulated following immune stimulation, highlighting their role in host defense. e-fas.org
Invertebrates, which often lack an adaptive immune system, rely heavily on innate immunity, and lysozymes play crucial defense and sometimes digestive roles in these organisms, particularly in filter-feeding species. frontiersin.org
Beyond direct bacterial killing, this compound can also modulate the host immune response to infection. researchgate.net It can influence the release of pathogen-associated molecular patterns (PAMPs), which are recognized by the host immune system to trigger inflammatory responses. researchgate.nete-fas.org
The following table provides examples of this compound's role in host defense in different organisms:
| Organism Group | This compound Types | Key Contributions to Host Defense | Examples |
| Vertebrates | c-type, g-type, i-type | Peptidoglycan hydrolysis, present in immune cells and secretions, antibacterial activity, immunomodulation. mdpi.come-fas.orgnih.govfrontiersin.orgwikipedia.orgscielo.org.mx | Humans, fish, birds, mammals. e-fas.orgfrontiersin.orgwikipedia.org |
| Invertebrates | i-type, sometimes c-type | Peptidoglycan hydrolysis, antibacterial defense, sometimes digestive functions. frontiersin.orgscielo.org.mx | Bivalves, other invertebrates. frontiersin.org |
Anti-Inflammatory Mechanisms and Pathways
This compound exerts its anti-inflammatory effects through several distinct mechanisms, primarily involving the modulation of key signaling pathways and the suppression of pro-inflammatory cytokine production. Studies have shown that this compound can significantly reduce the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comugm.ac.idtandfonline.comresearchgate.net This suppression of cytokine production appears to be independent of this compound's muramidase activity, suggesting the involvement of specific peptide motifs within the protein's N-terminal region. mdpi.comresearchgate.net
One of the key molecular pathways influenced by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway. Research indicates that this compound can reduce the phosphorylation of c-Jun N-terminal kinase (JNK), a critical component of the MAPK family involved in the inflammatory response. mdpi.comugm.ac.idnih.gov Phosphorylation of JNK is known to induce the expression of numerous inflammatory cytokines, including TNF-α. mdpi.com By inhibiting JNK phosphorylation, this compound effectively suppresses the downstream production of these pro-inflammatory mediators. Studies on mouse peritoneal macrophages and a macrophage-like cell line have demonstrated that this compound inhibits inflammatory cytokine production by suppressing the gene expression levels of IL-6 and TNF-α, and this effect is mediated through the inhibition of JNK phosphorylation. ugm.ac.idnih.gov
Another significant pathway implicated in this compound's anti-inflammatory action is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Analysis of transcriptional profiles suggests a strong correlation between this compound treatment and the inhibition of NF-κB, TNF-α, IL-1, and other genes involved in regulating inflammatory processes. mdpi.com This indicates that the anti-inflammatory effect of this compound may be mediated, at least in part, through the inhibition of the NF-κB pathway. mdpi.com The NF-κB signaling pathway is a central mediator of inflammation, and its activation leads to the transcription of genes encoding various inflammatory cytokines and mediators. researchgate.netnih.gov
Furthermore, this compound has been shown to influence the TNF-α/IL-1β pathway genes at the transcriptional level in monocyte cell lines. mdpi.comresearchgate.net Transcriptomic analysis has revealed that this compound induces transcriptional modulation of these pathway genes, supporting its anti-inflammatory activity through gene regulation mechanisms. mdpi.com This modulation contributes to a functional network where this compound treatment affects numerous interactors within the inflammatory pathway. mdpi.com
Beyond direct pathway modulation, this compound also demonstrates anti-inflammatory effects by preventing the production and release of inflammatory mediators and reducing inflammatory cell recruitment. For instance, this compound has been shown to reduce macrophage recruitment to inflammatory sites induced by advanced glycation endproducts (AGEs). mdpi.comresearchgate.net this compound can also bind to and neutralize bacterial endotoxins, such as lipopolysaccharide (LPS), which are potent inducers of inflammation, thereby reducing the inflammatory response. patsnap.compatsnap.com
Detailed research findings highlight the dose-dependent nature of this compound's anti-inflammatory effects in some experimental models. For example, in a study using LPS-induced inflammation model mice, oral administration of this compound significantly decreased serum levels of IL-6 and TNF-α in a dose-dependent manner. ugm.ac.idnih.gov This suggests that the magnitude of the anti-inflammatory response can be related to the concentration of this compound.
The anti-inflammatory effects of this compound have been observed in various in vitro and in vivo models. Studies using hen egg white this compound have shown its ability to suppress inflammatory cytokine production in mouse peritoneal macrophages and ameliorate systemic inflammation in LPS-induced mice. ugm.ac.idnih.gov The observed anti-inflammatory effect in macrophages occurred without inhibiting their innate immune responses, such as phagocytosis. ugm.ac.idnih.gov
The following table summarizes some key research findings regarding this compound's anti-inflammatory mechanisms:
| Study Model | Inflammatory Stimulus | Observed Effects | Involved Pathways/Mechanisms | Citation |
| Monocyte cell line (U937) | Not explicitly stated (in vitro treatment with this compound) | Transcriptional modulation of TNF-α/IL-1β pathway genes; Inhibition of NF-κB, TNF-α, IL-1 related genes. | TNF-α/IL-1β pathway, NF-κB pathway | mdpi.comresearchgate.net |
| Mouse peritoneal macrophages | Lipopolysaccharide (LPS) | Suppression of TNF-α and IL-6 production and gene expression; Inhibition of JNK phosphorylation. | MAPK (JNK), Cytokine gene expression | ugm.ac.idnih.gov |
| LPS-induced inflammation model mice | Lipopolysaccharide (LPS) | Significant decrease in serum IL-6 and TNF-α levels; Suppression of IL-6, IL-1β, and IL-12 gene expression in organs. | Systemic cytokine levels, Gene expression in organs | ugm.ac.idnih.gov |
| HK-2 proximal tubular epithelial cells | Advanced Glycation Endproducts (AGEs) | Prevention of IL-6 production and release; Reduction of macrophage recruitment. | Inflammatory mediator release, Macrophage recruitment | mdpi.comresearchgate.net |
| Human monocytes (stimulated by Haemozoin) | Haemozoin | Induction of this compound release mediated by TNF-α, IL-1β, MIP-1α; this compound release prevented by p38 MAPK and NF-κB inhibitors. | p38 MAPK pathway, NF-κB pathway (Note: This study shows induction of this compound release, not inhibition) | nih.govplos.org |
| Human umbilical vein endothelial cells (HUVECs) | PMA, TNF-α, IL-1β, CLP | Inhibition of endothelial protein C receptor (EPCR) shedding; Reduction in phosphorylation of p38 MAPK, ERK1/2, and JNK. | MAPK (p38, ERK1/2, JNK), TACE activity | nih.gov |
Research continues to explore the intricate details of how this compound interacts with various components of the immune system and inflammatory cascades, highlighting its potential as a therapeutic agent for inflammatory conditions.
Lysozyme As a Model for Amyloidogenesis Research
Mechanisms of Lysozyme (B549824) Amyloid Fibril Formation
The formation of amyloid fibrils from this compound is a multi-step process involving protein misfolding and self-assembly into highly ordered aggregates. mdpi.com This process is influenced by various environmental factors and follows specific aggregation pathways. scirp.orgresearchgate.net
Environmental Triggers (pH, Temperature, Denaturants)
Environmental conditions play a crucial role in triggering this compound amyloid fibril formation. Changes in pH, temperature, and the presence of denaturants can destabilize the native structure of this compound, promoting its unfolding and subsequent aggregation. mdpi.commdpi.com
pH: Acidic pH conditions, typically around pH 2.0 to 3.0, are commonly used to induce this compound fibrillation in vitro. nih.govscirp.orgfrontiersin.org At low pH, the protein becomes positively charged, and electrostatic repulsions can contribute to unfolding. scirp.org Alkaline pH conditions (e.g., pH 12.2) at room temperature have also been shown to induce spontaneous aggregation and amyloid formation in hen egg-white this compound. nih.govplos.org
Temperature: Elevated temperatures can accelerate the rate of amyloid formation by increasing protein unfolding. mdpi.commdpi.commdpi.comacs.orgnih.gov Studies have shown that higher temperatures can lead to aggregates with lower stability and potentially more amorphous structures. mdpi.com
Denaturants: The presence of denaturants, such as guanidinium (B1211019) chloride (GdnHCl) or ethanol (B145695), can also induce this compound aggregation by promoting unfolding. nih.govmdpi.com For instance, moderate concentrations of GdnHCl (2-4 M) can accelerate fibril formation at moderate temperatures. mdpi.com High concentrations of denaturants (5 M and higher) can lead to complete unfolding of this compound. mdpi.com
The interplay of these environmental factors can influence the kinetics of aggregation and even lead to the formation of structurally distinct amyloid fibrils. researchgate.netmdpi.commdpi.com
Role of Protein Misfolding and Aggregation Pathways
Amyloid fibril formation generally begins with a misfolding event, where the protein deviates from its native, functional conformation. mdpi.com This misfolding can lead to the formation of initial amyloid nuclei through a process called primary nucleation. mdpi.com These nuclei then grow by incorporating other protein molecules, forming elongated aggregates known as fibrils. mdpi.com
The aggregation pathway can involve various intermediate species, including soluble oligomers and prefibrillar aggregates, which are often considered to be the main source of cellular toxicity in amyloid-related diseases. uliege.beacs.org Studies on human this compound aggregation at acidic pH and elevated temperatures have characterized these intermediates, revealing that soluble oligomers can be locally unfolded species with exposed hydrophobic surfaces. uliege.be These oligomers can appear as spherical particles and show a prevalence of random structure along with elements of the β-sheet structure characteristic of mature fibrils. uliege.be
The aggregation process can follow different pathways depending on the conditions. For example, under certain conditions, non-fibrillar amorphous aggregates can form alongside amyloid fibers. scirp.org Research on hen egg-white this compound at alkaline pH suggests an isodesmic aggregation model, where aggregates grow through stepwise changes in size and molecular packing. plos.org
Structural Characteristics of this compound Amyloid Fibrils (β-sheet Content, Polymorphism)
A defining structural characteristic of amyloid fibrils, including those formed by this compound, is the presence of a cross-β-sheet structure. researchgate.netscirp.orgbohrium.com This structure consists of intermolecularly hydrogen-bonded β-sheets that run perpendicular to the fibril axis. researchgate.netbohrium.com
This compound amyloid fibrils are typically unbranched, with diameters ranging from 5 to 25 nm and lengths of several microns. researchgate.netuliege.be They are often composed of two or more protofilaments that twist around each other. researchgate.netuliege.be
Importantly, this compound amyloid fibrils exhibit structural polymorphism, meaning they can adopt multiple distinct conformations depending on the fibrillation conditions. mdpi.comfrontiersin.orgresearchgate.net This polymorphism can be influenced by factors such as pH and temperature. mdpi.comfrontiersin.org For instance, fibrils formed at acidic pH may differ in morphology and structural variability compared to those formed at higher temperatures or near-neutral pH. mdpi.comfrontiersin.org Structural differences between polymorphs can impact their properties, including their ability to seed further aggregation and their potential toxicity. mdpi.comfrontiersin.orgrsc.org
| Structural Characteristic | Description | Typical Observation in this compound Fibrils |
| Core Structure | Highly ordered region within the fibril. | Primarily composed of β-sheet structure. uliege.be |
| β-sheet Content | Proportion of the protein structure organized into β-sheets. | Significant element of the mature fibril structure. uliege.be |
| Morphology | Overall shape and appearance of the aggregates. | Unbranched, elongated fibrils, often twisted. researchgate.netuliege.be |
| Diameter | Width of the individual fibrils. | Typically 5-25 nm. researchgate.netuliege.be |
| Length | Length of the elongated fibrils. | Can be several microns long. researchgate.netuliege.be |
| Protofilaments | Smaller subunits that associate to form the mature fibril. | Fibrils composed of two or more protofilaments twisted together. researchgate.netuliege.be |
| Polymorphism | Ability to form structurally distinct aggregates under different conditions. | Observed based on environmental conditions like pH and temperature. mdpi.comfrontiersin.org |
Strategies for Inhibiting this compound Amyloid Fibrillization
Given the association of amyloid formation with diseases, significant research efforts have focused on identifying strategies to inhibit or reverse the aggregation process. Studies using this compound as a model protein have explored various inhibitors, including small molecules, macromolecules, and nanoparticles. nih.govresearchgate.net
Small Molecule Inhibitors (e.g., Disaccharides)
Small molecules represent a major class of compounds investigated for their ability to inhibit this compound amyloid fibrillization. These molecules can interact with this compound through various mechanisms, including hydrophobic interactions, electrostatic interactions, π-π interactions, van der Waals forces, and hydrogen bonding. researchgate.netnih.gov
Disaccharides, such as sucrose (B13894) and trehalose, have been shown to inhibit the aggregation of hen egg-white this compound. mdpi.comacs.orgchalmers.sersc.org These sugars can stabilize the native state of the protein, thereby reducing its propensity to unfold and aggregate. acs.orgchalmers.sersc.org Studies have indicated that disaccharides can increase the thermal stability of this compound and inhibit fibril formation, although the extent of the effect can vary between different disaccharides and conditions. chalmers.sersc.org
Other small molecules, including polyphenols like curcumin (B1669340) and resveratrol, as well as certain aromatic compounds and thiacalixarene derivatives, have also demonstrated inhibitory effects on this compound amyloid aggregation in vitro. researchgate.netresearchgate.netrsc.orgmdpi.com These inhibitors can interfere with different stages of the aggregation process, such as preventing the formation of soluble oligomers or disrupting preformed fibrils. researchgate.netresearchgate.net
Macromolecules and Nanoparticles in Fibril Inhibition
Beyond small molecules, macromolecules and nanoparticles have also been explored as inhibitors of this compound amyloid fibrillization. researchgate.netnih.gov
Nanoparticles, including gold nanoparticles and chitosan-based nanoparticles, have shown promise in inhibiting the formation of this compound amyloid fibers. nih.govkashanu.ac.irmdpi.com Nanoparticles can interact with protein monomers or aggregates, stabilizing the protein structure or interfering with the aggregation process. researchgate.netnih.govkashanu.ac.ir For example, gold nanoparticles have been shown to inhibit this compound amyloid aggregation in a concentration-dependent manner, extending the lag phase and decreasing the growth rate of fibril formation. kashanu.ac.ir They may act as "nano-chaperones" to prevent fibril assembly. kashanu.ac.ir Chitosan-based nanoparticles have also demonstrated inhibitory effects on amyloid aggregation in other systems. mdpi.com
Macromolecules, such as certain polymers and other proteins like bovine serum albumin (BSA), have also been investigated for their influence on this compound aggregation. researchgate.net These larger molecules can potentially interact with this compound through various mechanisms, affecting its folding and aggregation behavior.
Research findings highlight the diverse range of substances that can modulate this compound amyloid formation, providing potential avenues for the development of inhibitors.
Peptide Fragments as Antiamyloid Agents
Research into inhibiting amyloid formation has explored various strategies, including the use of peptide fragments. Studies have investigated the potential of peptide fragments derived from the this compound sequence itself to act as antiamyloid agents. For instance, peptide fragments originating from the R107–R115 region of human this compound have shown the capability to influence this compound fibril formation in vitro. acs.orgresearchgate.netnih.gov These studies often employ techniques such as spectroscopy, microscopy, and docking simulations to understand the interaction between the peptide fragments and this compound, and how these interactions affect the aggregation process. acs.orgresearchgate.netnih.gov The hypothesis behind this approach is that rationally designed antiamyloid agents targeting native proteins could offer a promising avenue for therapeutic development. acs.orgresearchgate.net
Seeding and Cross-Seeding Phenomena in this compound Amyloid Formation
The self-propagation of amyloid fibrils through seeding is a critical aspect of amyloidogenesis. This compound has been utilized as a model to investigate seeding and cross-seeding phenomena, which involve the ability of existing amyloid fibrils to accelerate the aggregation of soluble proteins. researchgate.netnih.govnih.gov
Studies have examined the seeding and cross-seeding reactions between different this compound amyloid fibril polymorphs (distinct structural forms) and across different species, such as human and hen this compound. researchgate.netnih.govnih.gov These investigations have revealed that different polymorphs can exhibit varying efficiencies in seeding aggregation. For example, a study comparing fibril polymorphs formed at pH 2 and pH 6.3 from human and hen this compound found that both could cross-seed aggregation across species, although this was reduced under physiological conditions. researchgate.netnih.govnih.gov The pH 6.3 polymorph was found to be dominant, favoring fibril growth regardless of the this compound species, potentially due to a lower energy barrier. nih.govnih.gov
Furthermore, research has explored the cross-seeding potential of this compound amyloid fibrils with other amyloidogenic proteins. For instance, this compound fibrils have been shown to potently cross-seed the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. utwente.nl This cross-seeding effect appears to be driven primarily by a surface-mediated nucleation mechanism. utwente.nl These findings highlight the complex nature of amyloid propagation and the potential for interactions between different amyloid-forming proteins.
Data regarding the kinetics of fibril growth in unseeded reactions between hen egg white this compound (HEWL) and human this compound (HLZ) at different pH values illustrates species-specific differences. nih.gov
| Species | pH | Lag-time (approximate) | Growth Rate Constant (relative) |
| HEWL | 2 | Shorter | Similar |
| HLZ | 2 | Longer | Similar |
| HEWL | 6.3 | Similar | Double |
| HLZ | 6.3 | Similar | Half |
This table indicates that at pH 2, HEWL forms fibril nuclei faster than HLZ, while at pH 6.3, HEWL exhibits faster fibril elongation. nih.gov
Evolutionary Biology of Lysozyme Genes and Functions
Phylogenetic Analysis of Lysozyme (B549824) Gene Families (c-type, g-type, i-type, ch-type)
Lysozymes are broadly classified into several types, including c-type (chicken-type), g-type (goose-type), i-type (invertebrate-type), and the less common ch-type (Chalaropsis-type). frontiersin.org Phylogenetic analyses reveal the evolutionary relationships and diversification within and between these families.
c-type lysozymes: These are the most well-studied and are widespread in vertebrates and invertebrates. pnas.orgnih.gov They are considered part of an ancestral metazoan bactericidal defense system. pnas.org Phylogenetic analysis of invertebrate c-type lysozymes suggests a complex, species-specific evolutionary adaptation. plos.org Some studies indicate that bivalve c-type lysozymes are evolutionarily closer to insect c-type lysozymes than to those in gastropods and crustaceans. plos.org
g-type lysozymes: Found in diverse vertebrates and invertebrates, g-type lysozymes have been implicated in antimicrobial activity by hydrolyzing peptidoglycan. oup.com Their evolution in vertebrates shows diverse paths, with considerable insertions/deletions in amino acid sequences in fish species. researchgate.net A structure-based phylogenetic approach suggests that metazoan g-type lysozymes originated from a horizontal gene transfer event from bacteria to an early pre-bilaterian ancestor. researchgate.net
i-type lysozymes: These were first described in invertebrates like bivalves and leeches. researchgate.netnih.gov Phylogenetic analysis suggests that i-type proteins form a monophyletic family. researchgate.netnih.gov In insects, i-type lysozymes, along with c-type, play dual roles in immunity and digestion. sciforum.net However, some insect i-type lysozymes may have acquired novel functions as they are not always inducible by immune stimulation and may lack conserved active sites, implying functional diversification beyond canonical muramidase (B13767233) activity. sciforum.netnih.govmdpi.com
ch-type lysozymes: Belonging to glycosyl hydrolase family 25 (GH25), ch-type lysozymes exhibit both beta-1,4-N-acetylmuramidase and beta-1,4-N,6-O-diacetylmuramidase activities. ebi.ac.uk This family has a diverse evolutionary spread, including bacterial, viral (mainly phage), and eukaryotic representatives. ebi.ac.uk Structurally, the ch-type this compound domain is unrelated to other this compound folds, possessing a beta/alpha-barrel fold. ebi.ac.uk
Gene Duplication and Diversification Events
Gene duplication is a significant evolutionary mechanism that contributes to the generation of new genes and novel functions, as exemplified by this compound. nih.govoup.comnih.govoup.com Following duplication, genes can be lost, functionally conserved, or undergo functional modifications or innovations. oup.com
Mammals: The mammalian this compound gene family is larger than traditionally thought, containing at least eight different genes that likely duplicated before the diversification of extant mammals. nih.govgenenames.orgnih.gov These duplicated genes have largely maintained their intron-exon structure and genomic context throughout mammalian evolution. genenames.orgnih.gov In ruminant artiodactyls, the c-type this compound gene has undergone multiple duplications, resulting in a family of approximately ten genes in species like cows and sheep. researchgate.netresearchgate.netzoores.ac.cn These duplications allowed for specialization of gene function and increased expression levels. researchgate.net An ancient gene duplication event early in mammalian evolution resulted in two g-type this compound genes (Lyg1 and Lyg2) in many mammalian genomes. researchgate.netoup.com
Insects: In insects, both c-type and i-type lysozymes have undergone gene duplication events. sciforum.net Studies in Caenorhabditis nematodes show that their lysozymes fall into distinct clades, with diversification characterized by ancestral gene duplications preceding species separation, followed by maintenance or loss of genes, and more recent species-specific duplications. nih.govnih.gov
Bats: Lineage-specific duplication of c-type this compound has been documented in bats and linked to functional diversification across different tissues. oup.comresearchgate.net Multiple duplication events of c-type this compound have occurred in the Vespertilionidae family of insectivorous bats, with new duplicates undergoing molecular adaptation for chitin (B13524) digestion. oup.comoup.comresearchgate.net
Fish: In fishes, lineage and species-specific evolution of both c-type and g-type genes have occurred. researchgate.net
Molecular Adaptation and Parallel Evolution in this compound
This compound enzymes are classic examples of molecular adaptation and parallel evolution. oup.comnih.govnih.gov Molecular adaptation involves changes in gene sequences that are driven by natural selection, leading to new or enhanced functions. Parallel evolution refers to the independent evolution of similar traits in different lineages.
Digestive Adaptation: A notable example is the recruitment of this compound for a digestive function in foregut fermenters, such as ruminant mammals and the hoatzin bird. researchgate.netnih.govplos.org In ruminants, c-type lysozymes expressed in the stomach have evolved to function in an acidic environment and break down symbiotic bacteria. oup.comresearchgate.netplos.org This adaptation involved parallel amino acid replacements in divergent lineages of herbivorous mammals. oup.comnih.gov The hoatzin, a leaf-eating bird, also has a stomach this compound adapted for foregut fermentation, showing biochemical convergence and parallel amino acid replacements despite a different genetic origin from mammalian examples. nih.gov
Immune Adaptation: Lysozymes are key components of the innate immune system, and their evolution reflects adaptation to diverse pathogens. frontiersin.orgresearchgate.net The heterogeneity in the evolutionary rate of invertebrate c-type lysozymes suggests ecological adaptation in a species-specific manner. plos.org
Chitin Digestion: In insectivorous bats, duplicated c-type lysozymes have undergone molecular adaptation for the efficient digestion of chitin from their insect diet. oup.comresearchgate.net
Structural and Functional Conservation: Despite sequence diversity, lysozymes often maintain conserved structural integrity crucial for enzymatic activity, highlighting evolutionary pressures to preserve key functional aspects. frontiersin.orgresearchgate.net
Loss of this compound Genes and Functional Implications
While gene duplication leads to an increase in gene number, gene loss is also a part of this compound evolutionary history. nih.govnih.gov Losses can have functional implications for the organism.
Mammals: Widespread losses of either Lyg1 or Lyg2 (g-type this compound genes) have been observed in several divergent mammalian taxa. oup.comnih.govnih.govoup.com Notably, cetaceans and sirenians show extensive losses of both gene copies, with a putative case of parallel loss in the tarsier. oup.comnih.govnih.govoup.com The reasons for these losses are not fully understood, but a potential link to hairlessness has been suggested for the loss of Lyg2, which is associated with hair follicle development. nih.govoup.com
Insects: Studies in Caenorhabditis nematodes show that gene loss has occurred following ancestral duplications in some species. nih.govnih.gov In insects, there are significant variations in the copy number of this compound-like genes, influenced by lineage-specific duplications and losses. sciforum.net
Co-evolution of this compound with Host Defense and Digestive Systems
This compound's role in both host defense and digestion highlights its co-evolution with these systems.
Host Defense: As a key antimicrobial enzyme, this compound is a crucial part of the innate immune system, co-evolving with pathogens and host defense mechanisms. frontiersin.orgvliz.beresearchgate.net The evolution of bacterial inhibitors against different this compound types (c-, g-, and i-type) is an example of this co-evolutionary arms race. pnas.orgvliz.be These inhibitors can contribute to bacterial symbiosis or pathogenesis by allowing evasion of the host's immune defense. vliz.be In the mammalian small intestine, this compound is produced by Paneth cells, which are part of the epithelial immune system and help control the composition of the gut microbiota. karger.com Recent work suggests that commensal bacteria, in turn, are critical for certain Paneth cell functions, such as functional this compound trafficking. karger.com
Digestive Systems: The recruitment of this compound for digestion, particularly in foregut fermenters, demonstrates its co-evolution with digestive systems and symbiotic microorganisms. oup.comresearchgate.netplos.org In ruminants, the expansion and adaptation of stomach lysozymes are directly linked to their herbivorous diet and reliance on microbial fermentation in the foregut. researchgate.netresearchgate.netzoores.ac.cn In invertebrates like bivalves, lysozymes serve both defense and digestive functions, particularly in filter-feeding species, highlighting a significant evolutionary adaptation where these roles have co-evolved. nih.gov
Data Table: Examples of this compound Gene Family Size and Function in Different Organisms
| Organism | This compound Type(s) Present | Approximate Number of this compound Genes | Primary Function(s) | Notes | Source |
| Human | c-type, g-type | At least 8 (c-type related) | Host Defense, various | Mammalian this compound gene family is larger than previously known. nih.govnih.gov | nih.govnih.gov |
| Cow | c-type, g-type | ~10 (c-type) | Digestion (stomach), Host Defense | Multiple duplications of c-type, stomach-expressed genes. researchgate.netresearchgate.netzoores.ac.cn | researchgate.netresearchgate.netzoores.ac.cn |
| Sheep | c-type, g-type | ~10 (c-type) | Digestion (stomach), Host Defense | Similar to cow, multiple c-type genes. researchgate.netzoores.ac.cn | researchgate.netzoores.ac.cn |
| Pig | c-type | Single (c-type) | Host Defense | Contrast to ruminants. plos.org | plos.org |
| Bat (Vespertilionidae) | c-type, g-type | Multiple (c-type) | Chitin Digestion, Host Defense | Lineage-specific c-type duplications linked to insectivory. oup.comresearchgate.net | oup.comresearchgate.net |
| Hoatzin | Calcium-binding c-type | Not specified | Digestion (stomach) | Foregut fermenting bird, adapted stomach this compound. nih.gov | nih.gov |
| Caenorhabditis | i-type, protist-type | Up to 15 | Host Defense, Digestion (putative) | Significant gene duplication and diversification. nih.govnih.gov | nih.govnih.gov |
| Blue Mussel (Mytilus edulis) | c-type, g-type, i-type | Multiple putative genes | Host Defense, Digestion (g-type) | i-type is dominant in some tissues. vliz.be | vliz.be |
| Insecta | c-type, i-type | Variable copy number | Immunity, Digestion | Lineage-specific duplications and losses. sciforum.net | sciforum.net |
| Cetaceans | c-type | Lyg1 and Lyg2 lost | Host Defense | Extensive loss of g-type genes. oup.comnih.govnih.govoup.com | oup.comnih.govoup.com |
| Sirenians | c-type | Lyg1 and Lyg2 lost | Host Defense | Extensive loss of g-type genes. oup.comnih.govnih.govoup.com | oup.comnih.govoup.com |
Advanced Analytical and Biophysical Methodologies in Lysozyme Research
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods offer invaluable insights into the molecular structure and conformational transitions of lysozyme (B549824) by probing its interaction with electromagnetic radiation.
Fluorescence Spectroscopy for Conformational Changes
Fluorescence spectroscopy serves as a sensitive tool for monitoring conformational changes in this compound, primarily by exploiting the intrinsic fluorescence of its aromatic amino acid residues, notably tryptophan (Trp) nih.govjasco-global.comtandfonline.com. This compound contains tryptophan residues whose fluorescence properties are highly susceptible to changes in their local environment, making them effective reporters of protein conformation tandfonline.commdpi.com. Variations in fluorescence intensity, shifts in the emission maximum wavelength, and alterations in fluorescence decay kinetics can all indicate conformational rearrangements, ligand binding events, or interactions with other molecules nih.govjasco-global.comtandfonline.com. For example, investigations into the interaction between hen egg-white this compound (HEWL) and tri-N-acetyl-D-glucosamine have utilized steady-state and time-resolved fluorescence spectroscopy to detail ligand-induced conformational changes nih.govtandfonline.com. These studies revealed that ligand binding influences the environment of Trp residues both directly involved in binding (like Trp62) and those in adjacent regions (such as Trp108 and residues in the hydrophobic matrix box) nih.govtandfonline.com. Temperature-dependent fluorescence measurements are also employed to assess the thermal stability of this compound and observe the relocation of tryptophan residues during thermal unfolding jasco-global.com. An increase in temperature can lead to a redshift in the fluorescence peak of tryptophan residues, suggesting their movement towards a more exposed, polar environment jasco-global.com.
Circular Dichroism (CD) for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a fundamental technique for determining the secondary structure composition of this compound, quantifying the proportions of alpha-helices, beta-sheets, turns, and disordered regions researcherslinks.comresearcherslinks.comjascoinc.com. The far-UV CD spectrum (typically 190-260 nm) is particularly diagnostic of the protein backbone conformation researcherslinks.comjascoinc.com. Native this compound is characterized by a predominantly alpha-helical structure, which gives rise to characteristic negative minima in the far-UV CD spectrum at approximately 208 nm and 222 nm researcherslinks.comresearcherslinks.comresearchgate.net. The intensity and precise location of these minima are sensitive indicators of changes in the protein's secondary structure content researcherslinks.comresearcherslinks.com.
Nuclear Magnetic Resonance (NMR) for Solution Structures and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining high-resolution three-dimensional structures of proteins in solution and for characterizing their dynamic properties across a wide range of timescales nih.govnih.govox.ac.ukbakerlab.orgrcsb.org. Unlike crystallography, NMR allows for structural and dynamic studies in a solution environment, which is often more representative of physiological conditions.
NMR studies have provided detailed insights into the solution structure and dynamics of this compound. The solution structure of hen this compound, for instance, has been determined using multi-dimensional 1H NMR techniques, incorporating distance restraints derived from NOE data, dihedral angle restraints, and hydrogen bond restraints nih.gov. These studies have demonstrated a close similarity between the main-chain fold in solution and in crystal structures, while also revealing that some surface-exposed side-chains can exhibit significant dynamic disorder in solution nih.gov.
Advanced NMR experiments, such as 15N relaxation measurements, residual dipolar couplings (RDC), and analysis of NOEs and coupling constants, are employed to probe the dynamics of this compound in solution nih.govox.ac.ukrcsb.org. These methods can detect molecular motions occurring on picosecond to millisecond timescales nih.gov. Studies on lambda this compound using 15N NMR relaxation have shown reduced order parameters in specific regions, indicative of picosecond timescale mobility, and have also identified slower timescale motions nih.gov. NMR data can provide evidence for fluctuating secondary structure elements and dynamic helical turns in localized regions of the protein nih.gov.
NMR is also invaluable for studying protein folding/unfolding pathways and for characterizing transiently populated, low-abundance conformational states that may be difficult to detect by other techniques bakerlab.org. Techniques like relaxation-dispersion NMR can quantitatively analyze structural transitions and provide insights into excited states that are in dynamic equilibrium with the more populated ground state bakerlab.org. This approach has been applied to study this compound mutants to understand the relationship between protein structure, dynamics, and function bakerlab.org.
Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Modifications
Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopic method that provides information about the chemical bonds and functional groups within a molecule. For proteins, FTIR is particularly useful for analyzing the secondary structure through the characteristic absorption bands arising from the peptide backbone, primarily the amide I band (1600-1700 cm⁻¹) nitrkl.ac.inbruker.comresearchgate.netnih.gov. The amide I band is dominated by the C=O stretching vibrations of the peptide bonds, and its precise frequency and shape are sensitive to the different types of secondary structures, including alpha-helices, beta-sheets, turns, and random coils nitrkl.ac.inbruker.comresearchgate.net.
FTIR spectroscopy can be used to monitor changes in this compound's secondary structure induced by various environmental factors, such as temperature, pH, and interactions with other substances like ionic liquids or nanoparticles nitrkl.ac.inresearchgate.netnih.gov. By analyzing the deconvolution of the amide I band, researchers can determine the relative contributions of different secondary structure elements and track their modifications under varying conditions nitrkl.ac.inresearchgate.net. For example, FTIR studies have demonstrated changes in the alpha-helical and beta-sheet content of this compound as a function of temperature researchgate.net. A key advantage of FTIR is its applicability to study proteins in diverse states, including aqueous solutions, without the limitations sometimes encountered by CD spectroscopy in certain solvent systems nih.gov. FTIR has been employed to investigate the stability of this compound's secondary structure in aqueous solutions containing protic ionic liquids nih.gov.
Scattering Techniques for Aggregate and Fibril Characterization
Small-Angle X-ray Scattering (SAXS) for Solution Structure and Aggregation
SAXS studies on this compound in solution can reveal whether the protein maintains its compact, globular conformation under different experimental conditions royalsocietypublishing.orgnih.gov. Deviations in the SAXS scattering pattern can indicate structural alterations or the initiation and progression of protein aggregation royalsocietypublishing.org. SAXS is particularly valuable for monitoring protein-protein interactions and the early stages of self-association royalsocietypublishing.orgnih.gov. For instance, SAXS has been utilized to investigate the effects of high pressure on the low-resolution structure and interactions of this compound in solution royalsocietypublishing.orgresearchgate.net. These studies have shown that while the globular structure can be maintained up to significant pressures, changes in protein-protein interaction potentials can occur royalsocietypublishing.org.
SAXS is also a powerful tool for characterizing protein aggregates and amyloid fibrils. While SAXS of dilute solutions provides information on the monomeric state, studies at higher protein concentrations or under conditions that induce aggregation can yield details about the size, shape, and internal structure of the aggregates formed nih.govnih.gov. In situ fast SAXS experiments enable the real-time monitoring of the kinetics and structural changes involved in aggregation processes, such as the formation of silica-lysozyme composites beilstein-journals.org. Analysis of the time-resolved scattering patterns can provide insights into the conformational changes of this compound molecules during aggregation and elucidate the mechanisms of composite formation beilstein-journals.org. SAXS, often used in conjunction with other scattering techniques like dynamic light scattering (DLS), provides a comprehensive approach to understanding the behavior of this compound in solution, from its native state to the formation of higher-order assemblies nih.gov.
Wide-Angle X-ray Scattering (WAXS) for Fibril Structural Features
Wide-Angle X-ray Scattering (WAXS) is a powerful technique used to investigate the structural features of this compound fibrils. This compound can transform from its native, predominantly α-helical structure into amyloid fibrils characterized by a highly ordered, repeating β-sheet secondary structure. acs.org WAXS provides diffraction patterns that reveal key distances within the fibrillar structure. researchgate.net
Studies using X-ray fiber diffraction on amyloid fibrils from wild-type human this compound have shown characteristic diffraction patterns with intense meridional reflections at 4.7 Å and broader equatorial reflections at approximately 10 Å. researchgate.net These reflections are indicative of the underlying regular structure within the core of the this compound fibrils, exhibiting the characteristic cross-β pattern typical of amyloid structures. researchgate.net The 4.7 Å reflection corresponds to the spacing between amino acid residues along the β-strands, while the 10 Å reflection relates to the spacing between the β-sheets.
Calorimetric Methods for Thermodynamics and Stability
Calorimetric methods are essential for studying the thermodynamics and stability of this compound, providing quantitative data on thermal transitions and energy changes associated with conformational changes.
Differential Scanning Calorimetry (DSC) for Thermal Denaturation
Differential Scanning Calorimetry (DSC) is a widely used technique to analyze the thermal denaturation of proteins, including this compound. calneos.comshimadzu.com DSC measures the heat energy absorbed or released by a sample as a function of temperature, allowing for the determination of denaturation temperatures (Tm) and denaturation enthalpies (ΔH). calneos.comshimadzu.com
DSC thermograms of this compound typically show an endothermic peak corresponding to the thermal unfolding process. shimadzu.comaip.org This transition reflects the irreversible change in the higher-order structure of the protein, leading to a loss of activity. shimadzu.com The temperature at which this unfolding occurs (Tm) is influenced by various factors, including pH and protein concentration. shimadzu.commaynoothuniversity.ie For instance, the thermal denaturation temperature of this compound has been shown to shift to higher temperatures as acidity increases. shimadzu.com Studies have also investigated the effect of denaturants like urea (B33335) and guanidine (B92328) hydrochloride (GuHCl) on this compound denaturation, showing that their presence decreases both the denaturation temperature and enthalpy in a concentration-dependent manner. pku.edu.cn
DSC analysis can also be used to quantify the reversibility of unfolding following thermal denaturation by comparing the enthalpies of unfolding during successive heating cycles. maynoothuniversity.ie While an increase in melting transition temperatures does not automatically guarantee increased reversibility, this type of analysis is valuable for assessing protein stability in various applications. maynoothuniversity.ie
Here is a sample data table illustrating the influence of pH on the thermal denaturation temperature of this compound:
| pH | Thermal Denaturation Temperature (Tm) (°C) |
| 9.10 | 72.0 shimadzu.com |
| 7.05 | 75.0 - 76.0 (approximate, based on figures) shimadzu.com |
| 4.20 | 77.4 shimadzu.com |
Note: The Tm values for pH 7.05 are estimated from the provided figures in the source and may vary slightly.
Fast Scanning Calorimetry for Folding Kinetics
Fast Scanning Calorimetry (FSC) is a novel technique that extends the capabilities of traditional DSC by employing chip-based measurement cells to achieve significantly higher heating and cooling rates, up to 10⁶ K/s. researchgate.net This high scanning rate allows FSC to monitor the kinetics of protein folding and unfolding processes that occur on faster timescales, which are inaccessible to conventional DSC. researchgate.netkpfu.ru
FSC has been applied to study the folding of this compound in solvents like glycerol (B35011). researchgate.netmdpi.comnih.gov By using a temperature-time profile with an isothermal segment for refolding, FSC can assess the state of the non-equilibrium protein ensemble and provide information on the kinetics of folding. researchgate.netmdpi.comnih.gov Studies using FSC have indicated that the non-equilibrium ensemble during this compound folding in glycerol primarily consists of unfolded and folded forms, along with partially folded intermediates, with the kinetics controlled by enthalpic barriers. mdpi.comnih.gov The folding mechanism in glycerol has been observed to be similar to that in water. mdpi.comnih.gov FSC experiments have also provided insights into the unfolding enthalpy and activation barriers of intermediate states during folding. mdpi.comnih.gov
Chromatographic and Electrophoretic Approaches for Purity and Characterization
Chromatographic and electrophoretic methods are indispensable for assessing the purity and characterizing this compound samples, separating the protein from impurities and providing information about its molecular weight and integrity.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used method for the quantification and purity analysis of this compound. magtechjournal.comnih.govresearchgate.netoiv.int HPLC separates components based on their interactions with a stationary phase, providing an analytical approach that is not dependent on the enzyme's activity. oiv.int
RP-HPLC methods for this compound typically involve using a reversed-phase column and a gradient elution with mobile phases containing varying concentrations of organic solvents (e.g., acetonitrile) and an acidic modifier (e.g., trifluoroacetic acid). magtechjournal.comnih.govresearchgate.net Detection is commonly performed using UV spectrophotometry, often at 280 nm due to the presence of aromatic amino acids like tryptophan in this compound. magtechjournal.comnih.govoiv.intgo-jsb.co.uk Fluorometric detection can also be used, offering increased sensitivity based on the intrinsic fluorescence of this compound's aromatic residues. go-jsb.co.uk
HPLC methods have been developed and validated for determining this compound purity and quantifying its concentration in various matrices, including pharmaceutical formulations and even wine. magtechjournal.comnih.govresearchgate.netoiv.int These methods demonstrate good linearity, accuracy, and precision within specific concentration ranges. magtechjournal.comresearchgate.net
Here is an example of typical RP-HPLC conditions used for this compound purity analysis:
| Parameter | Value |
| Column | Agilent ZORBAX 300SB C₈ (4.6 mm × 250 mm, 5 µm) or similar RP-C18 magtechjournal.comnih.govresearchgate.net |
| Mobile Phase A | Trifluoroacetic acid-water-acetonitrile (2:700:300) magtechjournal.com |
| Mobile Phase B | Trifluoroacetic acid-water-acetonitrile (2:200:800) magtechjournal.com |
| Elution | Gradient magtechjournal.comnih.gov |
| Flow Rate | 1.0 mL/min magtechjournal.comnih.gov |
| Detection Wavelength | 280 nm (UV) or 220 nm (UV) or Fluorometric (λex 276 nm; λem 345 nm) magtechjournal.comnih.govoiv.intgo-jsb.co.uk |
| Injection Volume | 20 µL or 50 µL magtechjournal.comnih.gov |
HPLC chromatograms of this compound samples show a main peak corresponding to the intact protein, and the presence of additional peaks indicates impurities. magtechjournal.comnih.gov The purity can be calculated based on the relative area of the main peak compared to the total area of all peaks. magtechjournal.com
Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common technique used to determine the purity and approximate molecular weight of this compound. nih.govmdpi.comvims.educabidigitallibrary.orgmsrjournal.com SDS-PAGE separates proteins primarily based on their molecular weight after denaturation and coating with SDS, which imparts a uniform negative charge.
For this compound analysis by SDS-PAGE, samples are typically denatured by heating in the presence of SDS and a reducing agent (like dithiothreitol (B142953) or β-mercaptoethanol) to break disulfide bonds, although non-reducing conditions can also be used. nih.govmdpi.com The denatured proteins are then loaded onto a polyacrylamide gel and subjected to an electric field. mdpi.commsrjournal.com Proteins migrate through the gel matrix at a rate inversely proportional to their molecular weight. vims.edu
After electrophoresis, the proteins are visualized by staining (e.g., with Coomassie Brilliant Blue). mdpi.com Pure this compound samples typically show a single band on the gel with a molecular weight of approximately 14 kDa, which is consistent with the known molecular mass of this compound. nih.govmdpi.comvims.educabidigitallibrary.org The presence of additional bands indicates the presence of protein impurities. mdpi.comvims.edu Comparing the migration of the sample band to protein molecular weight markers allows for the estimation of this compound's molecular mass. nih.govvims.educabidigitallibrary.org
SDS-PAGE is a valuable tool for assessing the purity of this compound preparations obtained through various purification methods. mdpi.comvims.educabidigitallibrary.org
Here are typical conditions for SDS-PAGE analysis of this compound:
| Parameter | Value |
| Gel Concentration | 12% or 15% resolving gel nih.govmdpi.comvims.edumsrjournal.com |
| Stacking Gel | 4% or 5% vims.edumsrjournal.com |
| Conditions | Reducing or Non-reducing nih.govmdpi.com |
| Visualization | Coomassie Brilliant Blue staining mdpi.com |
| Expected Band Size | ~14 kDa nih.govmdpi.comvims.educabidigitallibrary.org |
Microscopic Techniques for Cellular and Fibrillar Analysis
Microscopic techniques provide crucial visual insights into the structural changes of this compound and its interactions with other biological components.
Atomic Force Microscopy (AFM) for Cell Wall Disintegration and Fibril Morphology
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of materials at the nanoscale, making it particularly well-suited for studying the effects of this compound on bacterial cell walls and the morphology of this compound amyloid fibrils.
This compound's primary antibacterial function involves the hydrolysis of the -(1,4)-glycosidic bond between N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues in the peptidoglycan layer of bacterial cell walls. nih.gov This enzymatic action compromises the structural integrity of the cell wall, ultimately leading to bacterial lysis. nih.govresearchgate.net AFM can directly visualize the morphological changes of bacterial cells upon exposure to this compound, demonstrating the disintegration of the cell wall. nih.gov Studies using AFM have shown that treatment with this compound reduces the stiffness of the bacterial cell wall, providing visual evidence of the damage inflicted. nih.gov
Beyond its enzymatic role, this compound is also prone to misfolding and aggregation into amyloid fibrils, a process implicated in various diseases. AFM is extensively used to characterize the morphology and dimensions of these this compound amyloid fibrils (LAFs). mdpi.comresearcher.lifenih.gov AFM images reveal the intricate structures formed during this compound aggregation, including protofibrils and mature fibrils. nih.gov Researchers have used AFM in conjunction with other techniques like small angle X-ray scattering (SAXS) to study the nanoscale composite morphology of LAFs interacting with nanoparticles, such as Fe₃O₄ nanoparticles. mdpi.comresearcher.life These studies show how nanoparticle infusion timing and concentration can impact the superficial and internal structural morphologies of the resulting nanocomposites. mdpi.com AFM also helps in understanding the hierarchical aggregation pathway of this compound, where monomers form oligomers, which then assemble into protofibrils, and finally into mature fibrils. nih.gov The technique allows for monitoring the nucleation and growth kinetics of these transient aggregate species and characterizing their physical dimensions. nih.gov
AFM studies on amyloid fibrils, including those formed by this compound, often reveal variations in morphology, such as helical structures, different widths, and crossover distances. researcher.lifeacs.org The combination of AFM with techniques like vibrational sum-frequency generation (VSFG) spectroscopy allows for correlating the observed fibril morphology and mechanical properties with their molecular conformation and secondary structure content, such as -sheet structure. acs.org
Computational and Simulation Approaches
Computational methods, particularly molecular docking and molecular dynamics simulations, are indispensable for gaining a deeper understanding of this compound's interactions at the atomic level and its dynamic behavior.
Molecular Docking for Ligand-Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, providing insights into the binding affinity and the key residues involved in the interaction. This is crucial for understanding how various molecules, including potential inhibitors or interacting partners, bind to this compound.
Studies have employed molecular docking to investigate the interaction of this compound with a variety of ligands. For instance, molecular docking has been used to study the binding of safranal (B46814), a constituent of saffron, to hen egg white this compound (HEWL). nih.gov These studies indicated that safranal binds in the large hydrophobic cavity of this compound, with hydrophobic forces and hydrogen bonding being the main driving forces. nih.gov Specific amino acid residues, including Asp52, Ile58, Gln57, Asn59, Trp62, Trp63, Trp108, Ile98, Asp101, and Ala107, were identified as being involved in the interaction. nih.gov
Molecular docking has also been applied to study the interaction of this compound with cardiac glycoside digitoxin (B75463). frontiersin.orgdntb.gov.ua These studies revealed a strong interaction primarily driven by hydrophobic forces, with significant support from hydrogen bonding. frontiersin.org The preferred binding site for digitoxin was found to be the large hydrophobic cavity of the protein. frontiersin.orgdntb.gov.ua
Furthermore, molecular docking has been utilized to investigate the interaction of this compound with benzothiazole (B30560) derivatives, showing that aromatic, hydrophobic Van der Waals interactions, particularly - stacking interactions with residues like Trp108, play a significant role in binding. mdpi.com Hydrogen bonding also contributes to the stability of the complex. mdpi.com
Molecular docking is also a valuable tool in the search for this compound inhibitors. scielo.org.mx It can help identify potential binding sites and predict the binding modes of inhibitor molecules, aiding in the rational design of new therapeutic agents. acs.org Studies investigating the interaction of this compound with toxic substances like chromate (B82759) and dichromate ions have also incorporated molecular docking to understand the binding characteristics and conformational changes induced by these interactions. researchgate.net
Table 1 summarizes some findings from molecular docking studies on this compound interactions with various ligands.
| Ligand | Primary Interaction Forces | Key Interacting Residues | Binding Site | Source |
| Safranal | Hydrophobic forces, Hydrogen bonding | Asp52, Ile58, Gln57, Asn59, Trp62, Trp63, Trp108, Ile98, Asp101, Ala107 | Large hydrophobic cavity | nih.gov |
| Digitoxin | Hydrophobic forces, Hydrogen bonding | Not explicitly listed in snippet, but in hydrophobic cavity | Large hydrophobic cavity | frontiersin.orgdntb.gov.ua |
| Benzothiazole | Aromatic, Hydrophobic (π-π stacking), Hydrogen bonding | Trp108, and others involved in aromatic/hydrophobic interactions | Not explicitly stated, but involves interactions near aromatic residues | mdpi.com |
| Fe Nanoparticle | Hydrogen bond | SER-86, ASP-87, ILE-88, THR-89 | Near surface | plos.org |
| Rotenone | Hydrophobic interactions | Not explicitly listed in snippet | Not explicitly stated | nih.gov |
| Chromate/Dichromate | Not explicitly listed in snippet | Asp-52, Glu-35, Trp-62, Trp-63 (for sanguinarine (B192314) analog) | Deep crevice/catalytic site (for sanguinarine analog) | researchgate.net |
Molecular Dynamics Simulations for Conformational Changes and Interactions
Molecular Dynamics (MD) simulations provide dynamic insights into the behavior of this compound over time, allowing researchers to study conformational changes, protein folding and unfolding, and interactions with solvents, ions, and other molecules.
MD simulations have been used to investigate the conformational changes of this compound under various conditions. For example, simulations have explored the effects of ethanol (B145695) and temperature on the conformational changes of human this compound, providing insights into amyloidosis. tandfonline.com These studies showed that ethanol tends to destabilize human this compound at high temperatures, leading to the exposure of the hydrophobic core and accelerating unfolding. tandfonline.com MD simulations can also reveal how the presence of water clusters influences the conformation of this compound, showing that a larger number of intermolecular hydrogen bonds with water clusters can severely damage the protein's conformation. researchgate.net
The hierarchical conformational analysis of native this compound has also been studied using sub-millisecond MD simulations, demonstrating that the protein's free energy landscape exhibits different topologies at varying temporal resolutions. plos.org These simulations indicate that backbone torsional state transitions are associated with various types of molecular interactions and that crystal structures can be associated with kinetic traps. plos.org
MD simulations are also powerful for studying this compound's interactions with other molecules. Simulations have been used to investigate the interaction of this compound with the tear film lipid layer, elucidating the process of protein penetration into the lipid layer and how these interactions are modulated by lateral compression. arvojournals.org These studies can identify conditions under which this compound can be incorporated into the tear film lipid layer and specify its interactions with particular lipid types. arvojournals.org
Furthermore, MD simulations are employed to study the interactions of this compound with stabilizing agents like disaccharides (sucrose and trehalose) and ions. chemrxiv.org These simulations can reveal how disaccharides slow down protein dynamics by reducing internal hydrogen bonds and how the presence of ions can influence protein dynamics and stability. chemrxiv.org MD simulations have also been used in conjunction with experimental techniques to study the binding mechanisms of ligands like gallic acid to this compound, confirming the roles of hydrogen bonding and hydrophobic interactions as main driving forces and assessing the stability of the protein-ligand complex at different temperatures. mdpi.com The interaction of this compound with rotenone, a pesticide, has also been investigated using MD simulations, supporting experimental findings on binding location and structural alterations. nih.gov
MD simulations can also provide insights into the orientation-dependent adsorption of this compound on surfaces, such as hydrophobic polyethylene (B3416737) surfaces, revealing how protein-surface interactions and hydration influence the adsorption or bouncing behavior of the protein. nih.gov
Table 2 provides examples of how MD simulations are applied in this compound research.
| Area of Study | Key Findings from MD Simulations | Source |
| Conformational Changes (Ethanol/Temperature) | Ethanol destabilizes human this compound at high temperatures, accelerating unfolding by exposing hydrophobic core. | tandfonline.com |
| Conformational Changes (Water Clusters) | Increased intermolecular hydrogen bonds with water clusters can severely damage this compound conformation. | researchgate.net |
| Hierarchical Conformational Analysis | Free energy landscape shows different topologies at various temporal resolutions; backbone transitions linked to interactions. | plos.org |
| Interaction with Tear Film Lipid Layer | Elucidates protein penetration, modulation by compression, and specific lipid interactions. | arvojournals.org |
| Interaction with Disaccharides and Ions | Disaccharides slow protein dynamics by reducing internal hydrogen bonds; ions influence dynamics and stability. | chemrxiv.org |
| Interaction with Gallic Acid | Confirms hydrogen bonding and hydrophobic interactions as main driving forces; assesses complex stability with temperature. | mdpi.com |
| Interaction with Rotenone | Supports experimental findings on binding location and structural alterations upon complexation. | nih.gov |
| Adsorption on Hydrophobic Surfaces | Reveals orientation-dependent adsorption influenced by protein-surface interactions and hydration. | nih.gov |
| Engineered this compound Dynamics | Provides insights into intra-protein switchable motion and the impact of force fields on structure. | nih.govnih.gov |
Q & A
Q. How can researchers reconcile discrepancies between this compound’s crystal and solution structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
